molecular formula C31H35F2N3O5 B15193542 Carbamic acid, (1-(((3,3-difluoro-2-hydroxy-4-oxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)amino)carbonyl)-2-methylpropyl)-, phenylmethyl ester CAS No. 148797-28-8

Carbamic acid, (1-(((3,3-difluoro-2-hydroxy-4-oxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)amino)carbonyl)-2-methylpropyl)-, phenylmethyl ester

Cat. No.: B15193542
CAS No.: 148797-28-8
M. Wt: 567.6 g/mol
InChI Key: HSMFIUTZOMUMTG-TXIPYEPDSA-N
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Description

Carbamic acid, (1-(((3,3-difluoro-2-hydroxy-4-oxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)amino)carbonyl)-2-methylpropyl)-, phenylmethyl ester is a complex organic compound It is characterized by the presence of multiple functional groups, including carbamic acid, ester, and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. One common route involves the following steps:

    Formation of the core structure: The initial step involves the synthesis of the core structure, which includes the 3,3-difluoro-2-hydroxy-4-oxo-1-(phenylmethyl)butyl moiety. This can be achieved through a series of reactions such as aldol condensation, reduction, and fluorination.

    Introduction of the amine groups: The phenylmethyl amine groups are introduced through nucleophilic substitution reactions, where an amine group replaces a leaving group on the core structure.

    Formation of the carbamic acid ester: The final step involves the formation of the carbamic acid ester. This is typically achieved through the reaction of the amine group with a chloroformate ester under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The amine and ester groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure and functional groups, it may serve as a lead compound for the development of new pharmaceuticals.

    Materials Science: The compound’s unique properties could make it useful in the development of new materials with specific characteristics, such as polymers or coatings.

    Biology: It may be used in biochemical studies to understand the interactions of complex organic molecules with biological systems.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: Compounds with similar carbamic acid ester structures.

    Fluorinated organic compounds: Compounds containing fluorine atoms, which often exhibit unique chemical and biological properties.

    Amino acid derivatives: Compounds with similar amine and carboxyl functional groups.

Uniqueness

This compound is unique due to the combination of its functional groups and the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs

Properties

CAS No.

148797-28-8

Molecular Formula

C31H35F2N3O5

Molecular Weight

567.6 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(benzylamino)-4,4-difluoro-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C31H35F2N3O5/c1-21(2)26(36-30(40)41-20-24-16-10-5-11-17-24)28(38)35-25(18-22-12-6-3-7-13-22)27(37)31(32,33)29(39)34-19-23-14-8-4-9-15-23/h3-17,21,25-27,37H,18-20H2,1-2H3,(H,34,39)(H,35,38)(H,36,40)/t25-,26-,27?/m0/s1

InChI Key

HSMFIUTZOMUMTG-TXIPYEPDSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(C(C(=O)NCC2=CC=CC=C2)(F)F)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(=O)NCC2=CC=CC=C2)(F)F)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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